Superior Virologic Suppression Versus Lamivudine: Head-to-Head Phase 3 Trial Data at 48 Weeks
In a pivotal Phase 3 randomized, double-blind trial of 715 HBeAg-positive nucleoside-naïve patients, entecavir (0.5 mg once daily) demonstrated statistically significantly greater virologic and histologic outcomes compared to lamivudine (100 mg once daily) at 48 weeks [1]. The mean reduction in serum HBV DNA from baseline was 6.9 log₁₀ copies/mL with entecavir versus 5.4 log₁₀ copies/mL with lamivudine (P<0.001) [2]. The proportion of patients achieving undetectable HBV DNA (<300 copies/mL by PCR) was 67% for entecavir versus 36% for lamivudine (P<0.001) [3]. Histologic improvement (≥2-point reduction in Knodell necroinflammatory score without worsening fibrosis) occurred in 72% of entecavir-treated patients versus 62% of lamivudine-treated patients (P=0.009) [4].
| Evidence Dimension | Mean reduction in serum HBV DNA from baseline |
|---|---|
| Target Compound Data | 6.9 log₁₀ copies/mL |
| Comparator Or Baseline | Lamivudine: 5.4 log₁₀ copies/mL |
| Quantified Difference | 1.5 log₁₀ copies/mL greater reduction |
| Conditions | Phase 3 RCT; HBeAg-positive nucleoside-naïve CHB patients; 0.5 mg entecavir QD vs. 100 mg lamivudine QD; 48 weeks treatment |
Why This Matters
A 1.5 log₁₀ greater viral load reduction and 31% absolute increase in undetectable HBV DNA rates directly translate to superior short-term virologic control, a critical determinant of long-term clinical outcomes including reduced risk of cirrhosis and hepatocellular carcinoma.
- [1] Chang TT, Gish RG, de Man R, et al. A comparison of entecavir and lamivudine for HBeAg-positive chronic hepatitis B. N Engl J Med. 2006;354(10):1001-1010. View Source
- [2] Chang TT, et al. N Engl J Med. 2006;354(10):1001-1010. (HBV DNA reduction data). View Source
- [3] Chang TT, et al. N Engl J Med. 2006;354(10):1001-1010. (Undetectable HBV DNA data). View Source
- [4] Chang TT, et al. N Engl J Med. 2006;354(10):1001-1010. (Histologic improvement data). View Source
